Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (Mixture of Dia

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

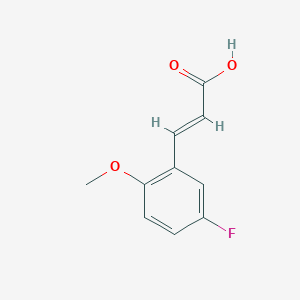

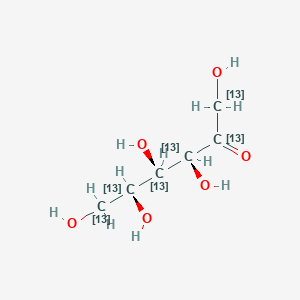

Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside is a complex compound with a mixture of diastereomers . It is an intricate and multifaceted amalgamation of isomeric structures with utilities lying in its profound capability to interact with and antagonize particular compound receptors .

Molecular Structure Analysis

The molecular formula of this compound is C26H31NO8 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

This compound appears as a pale yellow solid . It is soluble in dichloromethane, ethyl acetate, and tetrahydrofuran . The molecular weight is 485.53 .Mecanismo De Acción

Propiedades

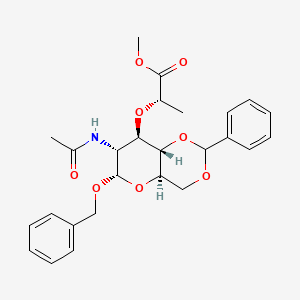

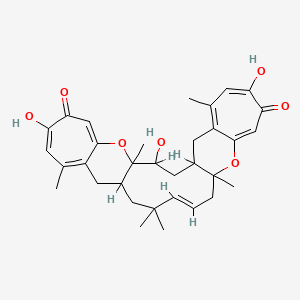

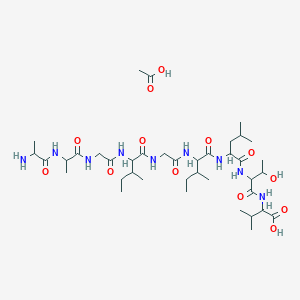

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (Mixture of Dia) involves the protection of the hydroxyl groups on the glucose molecule, followed by the introduction of the acetamido and carboxyethyl groups. The benzylidene group is then formed, and the benzyl groups are added to the hydroxyl groups. Finally, the dia mixture is obtained by deprotection of the benzyl groups.", "Starting Materials": [ "Glucose", "Acetic anhydride", "Ethyl bromoacetate", "Benzaldehyde", "Benzyl chloride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Glucose is protected with acetic anhydride to form the acetyl glucose.", "The ethyl bromoacetate is added to the acetyl glucose in the presence of sodium hydroxide to form the carboxyethyl glucose.", "The benzaldehyde is added to the carboxyethyl glucose in the presence of hydrochloric acid to form the benzylidene glucose.", "The hydroxyl groups on the benzylidene glucose are protected with benzyl chloride in the presence of sodium hydroxide to form the benzyl protected benzylidene glucose.", "The acetamido group is introduced to the benzyl protected benzylidene glucose by reaction with acetic anhydride in the presence of sodium hydroxide to form the acetamido benzyl protected benzylidene glucose.", "The benzyl groups are added to the hydroxyl groups on the acetamido benzyl protected benzylidene glucose by reaction with benzyl chloride in the presence of sodium hydroxide to form the benzyl protected benzylidene benzyl glucose.", "The dia mixture is obtained by deprotection of the benzyl groups on the benzyl protected benzylidene benzyl glucose using hydrochloric acid in methanol and diethyl ether." ] } | |

Número CAS |

15008-41-0 |

Fórmula molecular |

C₂₅H₂₉NO₈ |

Peso molecular |

471.5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)

![[1'-13C]uridine](/img/structure/B1146227.png)